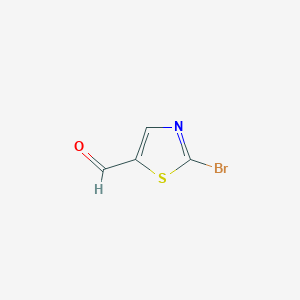

2-Bromo-5-formylthiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNOS/c5-4-6-1-3(2-7)8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUWIZUEHXRECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378314 | |

| Record name | 2-Bromo-5-formylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464192-28-7 | |

| Record name | 2-Bromo-5-formylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-formylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Bromo-5-formylthiazole, a key intermediate in the development of various pharmaceutical and biologically active compounds. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and reproducibility in a laboratory setting.

Introduction

This compound is a versatile heterocyclic building block characterized by the presence of a reactive aldehyde group and a bromine atom on the thiazole ring. These functional groups allow for a wide range of subsequent chemical modifications, making it a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications. The principal methods for its synthesis involve the formylation of a pre-existing 2-bromothiazole scaffold or the introduction of a formyl group onto a dibrominated thiazole via a halogen-metal exchange reaction.

Synthetic Pathways

Two primary and effective synthetic strategies for the preparation of this compound are the Vilsmeier-Haack formylation of 2-bromothiazole and the selective halogen-metal exchange of 2,5-dibromothiazole followed by formylation.

Vilsmeier-Haack Formylation of 2-Bromothiazole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In this reaction, a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.[3]

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of 2-bromothiazole.

Experimental Protocol:

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted thiazoles.[4][5]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Bromothiazole | C₃H₂BrNS | 164.02 |

| Phosphoryl chloride (POCl₃) | POCl₃ | 153.33 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

| Crushed Ice | H₂O | 18.02 |

| Brine | NaCl (aq) | - |

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) (used as both solvent and reagent) in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents relative to the substrate) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.

-

Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Reaction with 2-Bromothiazole: Dissolve 2-bromothiazole (1.0 equivalent) in anhydrous dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 50-80 °C for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][5]

-

Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step should be performed in a well-ventilated fume hood due to gas evolution.[4]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine (2 x volume).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Quantitative Data Summary (Representative):

| Starting Material | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromothiazole (1) | POCl₃ (1.2), DMF (excess) | DMF/DCM | 0 to 60 | 4 | Moderate |

Note: Yields for the Vilsmeier-Haack formylation can be variable and are dependent on the specific substrate and reaction conditions.

Halogen-Metal Exchange of 2,5-Dibromothiazole followed by Formylation

This synthetic route involves the selective replacement of the bromine atom at the 5-position of 2,5-dibromothiazole with lithium, using an organolithium reagent such as n-butyllithium (n-BuLi), followed by quenching the resulting organolithium intermediate with a formylating agent like N,N-dimethylformamide (DMF).[6][7] The greater reactivity of the 5-position bromine in 2,5-dibromothiazole towards lithium-halogen exchange allows for regioselective formylation.[6]

Reaction Scheme:

Caption: Synthesis via halogen-metal exchange.

Experimental Protocol:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 2,5-Dibromothiazole | C₃HBr₂NS | 242.92 |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 |

| Saturated Ammonium Chloride | NH₄Cl (aq) | 53.49 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen, dissolve 2,5-dibromothiazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (typically 1.0 to 1.1 equivalents) in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.[6][8]

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (typically 1.2 to 1.5 equivalents) dropwise to the reaction mixture at -78 °C.

-

Reaction Progression: After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic extracts and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary (Representative):

| Starting Material | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,5-Dibromothiazole (1) | n-BuLi (1.1), DMF (1.3) | THF | -78 to RT | 2-3 | High |

Note: High yields have been reported for analogous lithium-halogen exchange and formylation reactions.[9]

Conclusion

The synthesis of this compound can be effectively achieved through two primary methods: Vilsmeier-Haack formylation of 2-bromothiazole and halogen-metal exchange of 2,5-dibromothiazole. The choice of synthetic route may depend on the availability of starting materials, desired scale of the reaction, and the specific equipment and safety protocols available in the laboratory. Both methods provide access to this important synthetic intermediate, which is of significant interest to the pharmaceutical and drug development industries. This guide provides detailed protocols and data to aid researchers in the successful synthesis of this compound.

References

- 1. jk-sci.com [jk-sci.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-5-formylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-formylthiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring a reactive bromine atom at the 2-position and a formyl group at the 5-position of the thiazole ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, and reactivity, with a focus on key synthetic transformations. Detailed experimental protocols for representative reactions are provided to facilitate its application in research and development.

Chemical Properties and Spectroscopic Data

This compound is a solid at room temperature.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂BrNOS | [3][4] |

| Molecular Weight | 192.03 g/mol | [4] |

| IUPAC Name | 2-bromo-1,3-thiazole-5-carbaldehyde | [5] |

| CAS Number | 464192-28-7 | [4] |

| Appearance | Solid | [6] |

| Melting Point | 94-96 °C | [3] |

| Boiling Point | 264.9 °C at 760 mmHg | [3] |

| Density | 1.92 g/cm³ | [3] |

| InChI | 1S/C4H2BrNOS/c5-4-6-1-3(2-7)8-4/h1-2H | [6] |

| SMILES | O=Cc1cnc(Br)s1 | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound and its derivatives.

Mass Spectrometry: The mass spectrum of this compound shows characteristic isotopic peaks for the bromine atom. The molecular ion peaks are observed at m/z 191 and 193, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

¹H NMR Spectroscopy: While a specific spectrum for this compound is not readily available in public databases, the expected chemical shifts can be predicted based on the analysis of similar thiazole derivatives.[7][8] The proton on the thiazole ring (H4) is expected to appear as a singlet in the aromatic region, deshielded by the adjacent sulfur and nitrogen atoms. The aldehyde proton will also be a singlet, typically found further downfield. For unsubstituted thiazole, the proton at the 2-position (H2) appears at δ 8.88 ppm, H4 at δ 7.98 ppm, and H5 at δ 7.41 ppm.[7]

¹³C NMR Spectroscopy: Based on data for substituted thiazoles, the carbon atoms of this compound would exhibit distinct chemical shifts.[2][7] The carbonyl carbon of the formyl group is expected to be the most downfield signal. The carbon atom bearing the bromine (C2) will be influenced by the halogen's electronegativity and the aromatic ring currents. The other two carbons of the thiazole ring (C4 and C5) will appear in the aromatic region. For unsubstituted thiazole, the chemical shifts are: C2 at 153.4 ppm, C4 at 143.7 ppm, and C5 at 119.7 ppm.[7]

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for its functional groups.[7][9] Key expected vibrations include:

-

C=O stretch (aldehyde): A strong band around 1690–1700 cm⁻¹.[9]

-

C-H stretch (aldehyde): A medium intensity band around 2830-2695 cm⁻¹.

-

C=N and C=C stretch (thiazole ring): Bands in the region of 1600-1400 cm⁻¹.

-

C-Br stretch: A band in the lower frequency region of the spectrum.

-

C-H stretch (thiazole ring): A band around 3100-3000 cm⁻¹.[7]

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable precursor for the synthesis of more complex molecules. The bromine atom is susceptible to substitution, particularly through palladium-catalyzed cross-coupling reactions, while the aldehyde group can undergo a variety of transformations including olefination and reductive amination.

Below is a logical workflow for the synthetic utility of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the thiazole ring is readily functionalized using various palladium-catalyzed cross-coupling reactions.

The Suzuki coupling enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or its ester. This reaction is widely used for the synthesis of 2-aryl-5-formylthiazoles.[10][11][12][13]

Experimental Protocol (General):

-

To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).[10]

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1) or toluene/ethanol/water.[10]

-

Heat the reaction mixture to 80-120 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[10]

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling is a reliable method for the synthesis of 2-alkynyl-5-formylthiazoles, involving the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[14][15]

Experimental Protocol (General):

-

In a reaction flask, combine this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine or diisopropylamine).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

The Stille coupling allows for the formation of C-C bonds by reacting this compound with an organotin compound.[16][17] This reaction is known for its tolerance of a wide range of functional groups.

Experimental Protocol (General):

-

To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an optional additive such as CuI or LiCl.

-

Add a degassed solvent (e.g., DMF or toluene).

-

Add the organostannane reagent (1.1-1.2 equiv.) and heat the mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture and perform an aqueous work-up. The removal of tin byproducts can be facilitated by washing with a saturated aqueous solution of KF.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 2-amino-5-formylthiazole derivatives from this compound and a primary or secondary amine.[18][19][20][21]

Experimental Protocol (General):

-

In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or BINAP), and a strong base (e.g., NaOtBu or K₃PO₄).

-

Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the tube and heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction's progress.

-

Once complete, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic phase, concentrate, and purify the product by chromatography.

Reactions of the Aldehyde Group

The formyl group at the 5-position is a versatile handle for further synthetic modifications.

The Wittig reaction transforms the aldehyde group into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[22][23][24] This allows for the introduction of a variety of substituted vinyl groups at the 5-position.

Experimental Protocol (General):

-

Prepare the Wittig reagent by deprotonating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH, or KHMDS) in an anhydrous solvent like THF or ether.

-

Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

-

Add a solution of this compound (1.0 equiv.) in the same solvent dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the resulting alkene by column chromatography to remove the triphenylphosphine oxide byproduct.

Reductive amination is a two-step, one-pot process that converts the aldehyde into an amine.[25][26][27] This involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Experimental Protocol (General):

-

Dissolve this compound (1.0 equiv.) and the desired primary or secondary amine (1.0-1.5 equiv.) in a suitable solvent (e.g., methanol, dichloroethane, or THF).

-

A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

-

Stir the reaction at room temperature until the reaction is complete.

-

Quench the reaction carefully with water or a dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to give the crude amine, which can be further purified by chromatography or crystallization.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its distinct reactive sites allow for selective and diverse functionalization, making it a key intermediate in the synthesis of a wide array of complex molecules for pharmaceutical and material science applications. The experimental guidelines provided herein serve as a practical resource for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-1,3-thiazole-5-carbaldehyde | C4H2BrNOS | CID 2773259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. isca.me [isca.me]

- 8. 2-Bromothiazole(3034-53-5) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Stille reaction - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 22. Wittig reaction - Wikipedia [en.wikipedia.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. Wittig Reaction [organic-chemistry.org]

- 25. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 27. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

A Comprehensive Technical Guide to 2-Bromo-5-formylthiazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 2-Bromo-5-formylthiazole, a key heterocyclic building block in medicinal chemistry and agrochemical research. This document details its chemical and physical properties, provides a well-established protocol for its synthesis, and explores its significance as a versatile synthetic intermediate.

Core Compound Data

This compound is a substituted thiazole derivative featuring both a bromine atom and a formyl group, which impart significant reactivity and synthetic versatility. These reactive sites allow for a wide range of chemical modifications, making it a valuable starting material in the synthesis of more complex molecules.

| Property | Value | Reference |

| CAS Number | 464192-28-7 | [1][2][3][4] |

| Molecular Formula | C₄H₂BrNOS | [1][2][3][4] |

| Molecular Weight | 192.03 g/mol | [2][3][4] |

| Alternate Names | 2-Bromothiazole-5-carboxaldehyde | [5] |

| Appearance | Solid |

Synthesis Protocol: Vilsmeier-Haack Formylation of 2-Bromothiazole

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][6] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the thiazole ring.

Experimental Protocol

Materials and Reagents:

-

2-Bromothiazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate

-

Water

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C. Stir the mixture at this temperature for a designated period to allow for the formation of the Vilsmeier reagent, a chloroiminium salt.

-

Formylation Reaction: Dissolve 2-bromothiazole in an anhydrous solvent such as dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50°C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate. This step should be performed with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to yield the pure product.

Logical Workflow for Synthesis

The synthesis of this compound via the Vilsmeier-Haack reaction follows a clear and logical progression of steps, from the initial activation of the formylating agent to the final purification of the desired product.

References

Spectroscopic Profile of 2-Bromo-5-formylthiazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-formylthiazole (C₄H₂BrNOS), a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document collates available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of complete experimental datasets in peer-reviewed literature, a combination of data from publicly accessible databases and predicted values is presented.

Table 1: Nuclear Magnetic Resonance (NMR) Data

No complete, experimentally verified ¹H and ¹³C NMR data sets were found in the public domain for this compound. The following are predicted chemical shifts based on computational models and analysis of similar thiazole structures. Experimental verification is highly recommended.

| ¹H NMR (Predicted) | |

| Proton | Chemical Shift (δ, ppm) |

| Thiazole H-4 | ~8.5 |

| Aldehyde CHO | ~9.9 |

| ¹³C NMR (Predicted) | |

| Carbon | Chemical Shift (δ, ppm) |

| Thiazole C-2 (C-Br) | ~145 |

| Thiazole C-4 | ~150 |

| Thiazole C-5 | ~135 |

| Aldehyde C=O | ~185 |

Table 2: Infrared (IR) Spectroscopy Data

Characteristic vibrational frequencies are predicted based on the functional groups present in the molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1680 - 1710 |

| C=N Stretch (Thiazole ring) | 1500 - 1600 |

| C-H Stretch (Aromatic/Aldehyde) | 2720 - 2820, 3000 - 3100 |

| C-Br Stretch | 500 - 600 |

Table 3: Mass Spectrometry (MS) Data

The following mass-to-charge ratios (m/z) have been reported for the electron ionization mass spectrum of 2-Bromo-1,3-thiazole-5-carbaldehyde. The presence of bromine is indicated by the characteristic isotopic pattern with peaks at M and M+2 of roughly equal intensity.

| m/z | Relative Intensity (%) | Assignment |

| 191 | ~98 | [M]⁺ (with ⁷⁹Br) |

| 193 | 100 | [M]⁺ (with ⁸¹Br) |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for solid organic compounds like this compound are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a Fourier transform NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, representative sample of solid this compound directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

Acquire a sufficient number of scans (e.g., 16-32) and co-add them to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a solid sample, direct insertion probe (DIP) analysis is a common method.

-

Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

-

-

Ionization and Analysis:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to 2-Bromo-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-thiazole-5-carbaldehyde, also known by its IUPAC name 2-bromo-1,3-thiazole-5-carbaldehyde, is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] The thiazole ring is a prominent scaffold in numerous biologically active compounds, and the presence of both a bromine atom and a formyl group on this core structure makes 2-bromo-1,3-thiazole-5-carbaldehyde a versatile synthetic intermediate for the creation of a diverse range of derivatives.[1][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-bromo-1,3-thiazole-5-carbaldehyde is presented in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | 2-bromo-1,3-thiazole-5-carbaldehyde | [2] |

| Synonyms | 2-Bromo-5-formylthiazole | [2] |

| CAS Number | 464192-28-7 | |

| Molecular Formula | C4H2BrNOS | [4][5] |

| Molecular Weight | 192.03 g/mol | [4] |

| Appearance | Red-brown solid | [4] |

| Melting Point | 108-113 °C | |

| Purity | 97-98% | [4] |

| Storage Temperature | 2-8°C | |

| SMILES | O=Cc1cnc(Br)s1 | [4] |

| InChI | 1S/C4H2BrNOS/c5-4-6-1-3(2-7)8-4/h1-2H | [4] |

| InChIKey | DJUWIZUEHXRECB-UHFFFAOYSA-N | [4] |

Synthesis

The synthesis of 2-bromo-1,3-thiazole-5-carbaldehyde can be achieved through various synthetic routes. One common approach involves the formylation of a pre-existing 2-bromothiazole ring. A general workflow for such a synthesis is outlined below.

General Synthetic Workflow

A generalized synthetic workflow for the preparation of 2-bromo-1,3-thiazole-5-carbaldehyde.

Experimental Protocol: Synthesis via Grignard Reaction

A common method for the introduction of the formyl group at the 5-position of the thiazole ring is through a Grignard reaction followed by quenching with a formylating agent.[6] The following is a representative experimental protocol based on literature procedures for analogous compounds.

Materials:

-

2-Bromothiazole

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF) or N-formylpiperidine

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Grignard Reagent Formation: Under an inert atmosphere (argon or nitrogen), magnesium turnings are placed in a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel. A solution of 2-bromothiazole in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The reaction mixture is then stirred at reflux until the magnesium is consumed.

-

Formylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of the formylating agent (e.g., DMF or N-formylpiperidine) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M hydrochloric acid at 0 °C. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-bromo-1,3-thiazole-5-carbaldehyde.

Chemical Reactivity and Synthetic Applications

The presence of both a reactive aldehyde group and a bromine atom on the thiazole ring makes 2-bromo-1,3-thiazole-5-carbaldehyde a valuable building block in organic synthesis. The aldehyde functionality can undergo a variety of classical transformations, while the bromine atom is amenable to cross-coupling reactions.

Reactions of the Aldehyde Group

The formyl group can participate in several carbon-carbon bond-forming reactions, allowing for the elongation and diversification of the molecule.

-

Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene.[7][8][9][10][11] The reaction involves the treatment of the aldehyde with a phosphorus ylide, which can be prepared from a phosphonium salt and a strong base. This reaction is highly versatile, and the stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

General scheme of the Wittig reaction with 2-bromo-1,3-thiazole-5-carbaldehyde.

-

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.[12][13][14][15] The Knoevenagel condensation is a powerful tool for the synthesis of electron-deficient alkenes, which are themselves versatile intermediates.

General scheme of the Knoevenagel condensation with 2-bromo-1,3-thiazole-5-carbaldehyde.

Reactions of the Bromine Atom

The bromine atom at the 2-position of the thiazole ring can be substituted through various cross-coupling reactions, enabling the introduction of a wide range of substituents. Palladium-catalyzed cross-coupling reactions are particularly useful for this purpose.

Biological and Medicinal Applications

Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][16][17][18][19][20][21][22][23] While specific biological data for 2-bromo-1,3-thiazole-5-carbaldehyde is limited in the public domain, its role as a key intermediate in the synthesis of more complex, biologically active molecules is well-established.

Potential as a Scaffold for Kinase Inhibitors

The 2-aminothiazole scaffold, which can be readily synthesized from 2-bromothiazoles, is a well-known template for the design of kinase inhibitors.[24][25] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The ability to functionalize both the 2- and 5-positions of the thiazole ring makes 2-bromo-1,3-thiazole-5-carbaldehyde an attractive starting material for the development of novel kinase inhibitors.[26][27]

Antimicrobial and Anticancer Potential

Numerous studies have demonstrated the antimicrobial and anticancer activities of various thiazole derivatives.[1][16][18][19][20][21][22][23] The structural motifs that can be generated from 2-bromo-1,3-thiazole-5-carbaldehyde are present in compounds that have shown efficacy against various bacterial and fungal strains, as well as different cancer cell lines. Further derivatization and biological screening of compounds synthesized from this starting material could lead to the discovery of new therapeutic agents.

Conclusion

2-Bromo-1,3-thiazole-5-carbaldehyde is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its dual reactivity, stemming from the aldehyde and bromine functionalities, allows for the creation of a wide array of derivatives. While the direct biological activity of this compound is not extensively documented, its utility as a precursor to potent antimicrobial, anticancer, and kinase-inhibiting molecules is evident. This technical guide serves as a foundational resource for researchers and scientists looking to explore the potential of 2-bromo-1,3-thiazole-5-carbaldehyde in their synthetic and medicinal chemistry endeavors.

References

- 1. jchemrev.com [jchemrev.com]

- 2. 2-Bromo-1,3-thiazole-5-carbaldehyde | C4H2BrNOS | CID 2773259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2-Bromo-1,3-thiazole-5-carboxaldehyde | CymitQuimica [cymitquimica.com]

- 5. 2-bromothiazole-5-carbaldehyde; CAS No.: 464192-28-7 [chemshuttle.com]

- 6. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biointerfaceresearch.com [biointerfaceresearch.com]

- 23. Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms | Al-Nahrain Journal of Science [anjs.edu.iq]

- 24. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

The Organic Chemistry of 2-Bromo-5-formylthiazole: A Technical Guide to Its Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-formylthiazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom at the 2-position and an aldehyde group at the 5-position, makes it an invaluable building block for the synthesis of complex molecular architectures.[1] The bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. Simultaneously, the formyl group offers a handle for further derivatization through reactions such as condensation, oxidation, or reduction. This guide provides an in-depth overview of the core reaction mechanisms involving this compound, complete with experimental protocols adapted from analogous systems and quantitative data to aid in reaction design and optimization.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the thiazole ring is the primary site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle for these transformations is depicted below.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

The following sections detail the specific applications of major cross-coupling reactions with this compound, providing representative protocols and data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid. This reaction is widely used to synthesize biaryl and vinyl-substituted thiazoles.

Reaction Mechanism Workflow

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol is adapted from procedures for the Suzuki coupling of analogous bromo-heterocycles and serves as a starting point for optimization.[2][3]

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL), via syringe. Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Reaction Conditions: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-thiazole-2-carbaldehyde.

Quantitative Data (Analogous Systems)

The following table summarizes representative data for Suzuki coupling reactions of various bromo-heterocycles, which can guide expected yields and conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 85 | 5-Bromophthalide[3] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 92 | 2-Amino-5-bromo-4-t-butylthiazole[2] |

| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos (2) | K₃PO₄ | DMF | 110 | 6 | 78 | 5-Bromo-2-chlorobenzothiazole[4] |

Stille Coupling

The Stille reaction couples an organohalide with an organotin compound (organostannane), catalyzed by palladium. It is highly valued for its tolerance of a wide range of functional groups, which is beneficial given the presence of the formyl group in the substrate.[5][6]

Reaction Mechanism

The mechanism follows the general palladium catalytic cycle, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.[5] A common side reaction is the homocoupling of the organostannane reagent.[5]

Experimental Protocol

This protocol is adapted from general procedures for the Stille coupling of bromo-thiophenes.[7]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous toluene (10 mL).

-

Reagent Addition: Add the organostannane reagent (e.g., Aryl-Sn(CH₃)₃, 1.1 mmol) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: After cooling, remove the solvent under reduced pressure. The crude residue is often treated with an aqueous potassium fluoride (KF) solution to precipitate tin byproducts, which are then removed by filtration. The filtrate is extracted with an organic solvent, dried, and concentrated. The final product is purified by column chromatography.

Quantitative Data (Analogous Systems)

The following table presents data from Stille couplings on similar brominated heterocycles.

| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |

| 1 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (2) | Toluene | 110 | 24 | 88 | 4-Bromoisoquinoline |

| 2 | Vinyltributyltin | PdCl₂(PPh₃)₂ (3) | DMF | 80 | 16 | 95 | 1-Bromo-4-nitrobenzene |

| 3 | 2-(Tributylstannyl)pyridine | Pd G3 AmPhos (5) | Toluene | 110 | 48 | 75 | 2,4-Dibromo-5-(1,3-dioxolan-2-yl)thiazole[8] |

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne. This reaction is typically performed with a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[9]

Catalytic Cycles: Copper-Cocatalyzed vs. Copper-Free

Caption: Comparison of copper-cocatalyzed and copper-free Sonogashira pathways.

Experimental Protocol

This protocol is based on general procedures for Sonogashira coupling of aryl bromides.[10]

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

-

Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF (10 mL), followed by an amine base (e.g., triethylamine, 3.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C). Monitor the reaction by TLC.

-

Work-up: Upon completion, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.

-

Purification: Dry the organic layer, concentrate under vacuum, and purify the crude product by column chromatography to yield the 5-alkynyl-thiazole-2-carbaldehyde.

Quantitative Data (Analogous Systems)

| Entry | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5), CuI (10) | HNiPr₂ | DMF | RT | 4 | 91 | Aryl Bromide Schiff Base |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2), CuI (2) | Et₃N | THF | 60 | 12 | 85 | 4-Iodoanisole |

| 3 | 3-Ethynylpyridine | [PdCl₂(CH₃CN)₂] (15), sXPhos (18) | Cs₂CO₃ | H₂O/MeCN | 65 | 2 | 75 | Brominated Peptide[11] |

Heck Reaction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[12] This reaction is particularly useful for introducing vinyl groups onto the thiazole ring.

Reaction Mechanism

The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate a palladium hydride species.[13][14] A base is required to neutralize the generated HBr and regenerate the Pd(0) catalyst.[14]

Experimental Protocol

This protocol is adapted from general procedures for the Heck reaction.[12]

-

Reaction Setup: In a Schlenk tube, place this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., triethylamine, 1.5 mmol).

-

Reagent Addition: Add the alkene (e.g., n-butyl acrylate, 1.5 mmol) and an anhydrous solvent such as DMF or toluene (5 mL).

-

Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 100-120 °C for 12-24 hours.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with water and brine.

-

Purification: Dry the organic phase, remove the solvent by rotary evaporation, and purify the residue by column chromatography.

Quantitative Data (Analogous Systems)

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |

| 1 | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF | 120 | 12 | 95 | 4-Bromoacetophenone |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | Et₃N | Toluene | 100 | 24 | 88 | Iodobenzene |

| 3 | Acrylonitrile | Pd(II)-complex (1) | Et₃N | DMF/TBAB | 160 (MW) | 0.1 | 93 | 4-Bromoanisole[15] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[11] It is a pivotal method for synthesizing N-aryl thiazole derivatives, which are common motifs in pharmaceuticals.

Reaction Mechanism

The mechanism is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium amido complex, and finally, reductive elimination to yield the arylated amine product.[11]

Experimental Protocol

This protocol is adapted from the amination of a brominated benzodiazepine and other 5-bromothiazoles.[16][17]

-

Reaction Setup: To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5-5 mol%), a bulky phosphine ligand (e.g., XPhos, 5-10 mol%), and a strong, non-nucleophilic base (e.g., potassium tert-butoxide (KOtBu), 1.4 mmol).

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (Argon) three times.

-

Reagent Addition: Add anhydrous toluene (2 mL), followed by this compound (1.0 mmol) and the amine (1.2 mmol).

-

Reaction Conditions: Heat the reaction mixture at 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.[16]

-

Work-up: Cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by flash column chromatography.

Quantitative Data (Analogous Systems)

| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |

| 1 | Aniline | Pd₂(dba)₃ (5) / XPhos (10) | KOtBu | Toluene | 90 | 2 | 87 | Brominated Benzodiazepine[16] |

| 2 | Morpholine | Pd₂(dba)₃ (2.5) / BINAP (5) | NaOtBu | Toluene | 100 | 18 | 92 | 1-Bromo-4-chlorobenzene |

| 3 | Diphenylamine | Pd(OAc)₂ (10) / Xantphos (15) | Cs₂CO₃ | Dioxane | 110 | 12 | 85 | 2-Amino-5-bromothiazole |

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of highly functionalized thiazole derivatives. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions at the C2-position, enabling the formation of a wide array of C-C and C-N bonds. This guide provides the fundamental mechanistic understanding and practical experimental frameworks necessary for researchers to effectively utilize this key building block in drug discovery and materials science. The provided protocols, while based on analogous systems, offer robust starting points for the development of specific synthetic routes, which can be further optimized to achieve desired outcomes.

References

- 1. nbinno.com [nbinno.com]

- 2. US4225719A - Process for preparing 2-amino-5-formylthiazole and its hydrobromide salt - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-Bromo-5-formylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathway for 2-Bromo-5-formylthiazole, a crucial building block in medicinal chemistry. This document details the key intermediates, provides structured quantitative data, outlines detailed experimental protocols, and visualizes the synthetic process for enhanced understanding.

Introduction

This compound is a valuable heterocyclic compound widely utilized in the synthesis of pharmaceuticals and other biologically active molecules. Its utility stems from the presence of two reactive sites: the bromine atom, which can participate in various cross-coupling reactions, and the formyl group, which is a versatile handle for chain extension and the introduction of diverse functionalities. The most common and efficient synthetic route to this compound involves a two-step process: the conversion of 2-aminothiazole to 2-bromothiazole, followed by a Vilsmeier-Haack formylation. Understanding the key intermediates in this pathway is critical for process optimization and scale-up.

Core Synthetic Pathway and Key Intermediates

The primary route for the synthesis of this compound begins with the readily available starting material, 2-aminothiazole. The synthesis proceeds through several key intermediates, each playing a critical role in the overall transformation.

The logical flow of the synthesis is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

The key intermediates in this process are:

-

2-Aminothiazole: The commercially available starting material.

-

2-Thiazole Diazonium Salt: A transient intermediate formed during the Sandmeyer-type reaction.

-

2-Bromothiazole: A stable intermediate and the direct precursor for the formylation step.

-

Vilsmeier Reagent: The electrophilic species responsible for formylation, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]

-

Iminium Salt Intermediate: A non-isolable intermediate formed upon the reaction of 2-bromothiazole with the Vilsmeier reagent, which is subsequently hydrolyzed to the final product.

Quantitative Data of Key Intermediates

The following table summarizes the key quantitative data for the starting material and the principal intermediates.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 2-Aminothiazole |  | C₃H₄N₂S | 100.14 | Light yellow crystals | 86-89 | 117 (20 hPa) |

| 2-Bromothiazole |  | C₃H₂BrNS | 164.02 | Liquid | N/A | 171 |

| Vilsmeier Reagent |  | C₃H₇Cl₂N | 128.00 | White solid | 132 | N/A |

| This compound |  | C₄H₂BrNOS | 192.03 | Solid | 103-115 | 264.9 (at 760 mmHg) |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the key intermediates and the final product.

Synthesis of 2-Bromothiazole from 2-Aminothiazole (Sandmeyer-type Reaction)

This procedure is adapted from established methods for the diazotization of 2-aminothiazole followed by a Sandmeyer-type bromination.[2][3]

Reagents and Materials:

-

2-Aminothiazole

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

A solution of 2-aminothiazole (1.0 eq) in 48% hydrobromic acid is prepared in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The mixture is cooled to 0-5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is observed.

-

In a separate flask, a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid is prepared and cooled to 0 °C.

-

The cold diazonium salt solution is slowly added to the stirred CuBr solution. Vigorous nitrogen evolution is observed.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

The mixture is cooled to room temperature and made alkaline (pH ~9-10) by the slow addition of a concentrated sodium hydroxide solution.

-

The product is extracted with diethyl ether (3 x volume). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude 2-bromothiazole is purified by vacuum distillation to yield a colorless to pale yellow liquid. A typical yield for this reaction is in the range of 75-85%.[2]

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes the formylation of 2-bromothiazole using the Vilsmeier reagent generated in situ from DMF and POCl₃.[4][5][6]

Reagents and Materials:

-

2-Bromothiazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Sodium acetate

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Formation of the Vilsmeier Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), anhydrous DMF (3.0 eq) is dissolved in anhydrous 1,2-dichloroethane. The solution is cooled to 0 °C in an ice bath.

-

Phosphorus oxychloride (1.2 eq) is added dropwise to the stirred DMF solution, maintaining the temperature below 10 °C. A thick, white precipitate of the Vilsmeier reagent may form. The mixture is stirred at 0 °C for 30 minutes.

-

Formylation: A solution of 2-bromothiazole (1.0 eq) in anhydrous 1,2-dichloroethane is added dropwise to the Vilsmeier reagent suspension at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

-

The mixture is stirred vigorously for 1 hour to hydrolyze the intermediate iminium salt.

-

The aqueous layer is extracted with dichloromethane (3 x volume).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.

Signaling Pathways and Logical Relationships

The Vilsmeier-Haack reaction is a classic example of an electrophilic aromatic substitution. The key steps and the roles of the intermediates are visualized in the diagram below.

Caption: Mechanism of the Vilsmeier-Haack formylation.

Conclusion

The synthesis of this compound is a well-established process that relies on the sequential transformation of 2-aminothiazole. The key intermediates, 2-bromothiazole and the transient Vilsmeier reagent/iminium salt complex, are central to the successful execution of this synthesis. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to confidently and efficiently produce this important synthetic building block. Careful control of reaction conditions, particularly temperature during the diazotization and Vilsmeier reagent formation steps, is crucial for achieving high yields and purity.

References

- 1. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Literature review on the synthesis of thiazole derivatives

An In-depth Technical Guide to the Synthesis of Thiazole Derivatives

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3 respectively, is a cornerstone scaffold in medicinal chemistry.[1][2] This unique structural motif is present in a wide array of natural products, such as vitamin B1 (thiamine), and is a key component in numerous synthetic drugs.[3][4] Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, antifungal, and antiviral properties.[5][6][7] The therapeutic importance of this class of compounds is underscored by their presence in over 18 FDA-approved drugs, such as the antiretroviral ritonavir and the anti-neoplastic agent dasatinib.[1][6]

This review provides a comprehensive technical guide on the core synthetic methodologies for preparing thiazole derivatives, with a focus on classical and widely adopted routes. It is intended for researchers, scientists, and professionals in drug development, offering detailed reaction mechanisms, experimental protocols, and comparative data to facilitate the strategic design and synthesis of novel thiazole-based compounds.

Classical Synthetic Methods for Thiazole Derivatives

The construction of the thiazole ring has been a subject of extensive research, leading to several robust synthetic strategies. The most prominent of these is the Hantzsch synthesis, followed by other significant methods like the Cook-Heilbron and Gabriel syntheses.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described by Arthur Hantzsch in 1887, remains the most notable and versatile method for the synthesis of thiazole derivatives.[3][8] The reaction involves the condensation of an α-halocarbonyl compound (such as an α-haloketone or α-haloaldehyde) with a thioamide or a related compound like thiourea.[6][8] The process is typically high-yielding and proceeds through an initial S_N2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[9][10]

General Reaction Scheme: α-Haloketone + Thioamide → Thiazole Derivative

The aromaticity of the resulting thiazole ring is a significant driving force for the reaction.[11]

Reaction Mechanism: The mechanism for the Hantzsch synthesis is a well-established multi-step pathway:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an S_N2 reaction, displacing the halide.[9][11]

-

Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.[10]

-

Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the final aromatic thiazole product.[11]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [10] This protocol is a representative example of the Hantzsch synthesis.

-

Reagents and Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

20 mL scintillation vial

-

Stir bar, hot plate, beaker (100 mL), Buchner funnel, side-arm flask

-

Deionized water

-

-

Procedure:

-

Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate (approx. 100°C setting) for 30 minutes. The initial product formed is the HBr salt of the thiazole, which is soluble in methanol.[11]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the HBr salt, causing the free base product to precipitate.[10][11]

-

Filter the resulting mixture through a Buchner funnel.

-

Wash the collected solid (filter cake) with deionized water to remove any residual salts.

-

Spread the collected solid on a tared watchglass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product. The product is poorly soluble in water, facilitating its isolation.[10]

-

Table 1: Examples of Hantzsch Thiazole Synthesis

| α-Haloketone | Thioamide Source | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | Methanol, Heat, 30 min | 2-Amino-4-phenylthiazole | 99% | [10][11] |

| Chloroacetaldehyde | Thioformamide | Not specified | Thiazole (unsubstituted) | Good | [12] |

| Various α-haloketones | N-monosubstituted thioureas | 10M-HCl-EtOH (1:2), 80°C, 20 min | 2-Imino-3,4-disubstituted-2,3-dihydrothiazole | up to 73% |[13] |

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is a key method for preparing 5-aminothiazoles.[14] The reaction involves the interaction of an α-aminonitrile with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions at room temperature.[12][14] A significant advantage of this method is its ability to produce 2-unsubstituted thiazoles, which can be challenging to synthesize via other routes like the Hantzsch method.[15]

General Reaction Scheme: α-Aminonitrile + Carbon Disulfide → 5-Amino-2-mercaptothiazole

Reaction Mechanism: The mechanism, starting with an α-aminonitrile and carbon disulfide, proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the α-aminonitrile performs a nucleophilic attack on the carbon of carbon disulfide.[14]

-

Proton Transfer & Tautomerization: A proton transfer occurs, followed by tautomerization to form a reactive intermediate.

-

Cyclization: An intramolecular cyclization occurs where the sulfur atom attacks the nitrile carbon.

-

Final Tautomerization: A final tautomerization step yields the stable, aromatic 5-aminothiazole product.

Caption: Mechanism of the Cook-Heilbron Synthesis.

Table 2: Examples of Cook-Heilbron Synthesis

| α-Aminonitrile | Reagent | Conditions | Product Class | Reference |

|---|---|---|---|---|

| Aminoacetonitrile | Ethyldithioacetate | Condensation/Cyclization | 2-Methyl-5-aminothiazoles | [14] |

| α-Aminonitriles | Carbon Disulfide | Mild, Room Temp. | 5-Amino-2-mercaptothiazoles | [14][15] |

| α-Aminonitriles | Dithioacids | Mild, Room Temp. | 5-Aminothiazoles | [12][14] |

| α-Aminonitriles | Isothiocyanates | Mild, Room Temp. | 5-Aminothiazoles |[12][14] |

Gabriel Synthesis

Another classical route is the Gabriel synthesis, which produces 2,5-disubstituted thiazole derivatives.[3] This method involves the reaction of an acylamino-ketone with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀).[2] The reaction is generally carried out by heating the reactants together.

General Reaction Scheme: Acylamino-ketone + P₄S₁₀ → 2,5-Disubstituted Thiazole

Caption: General workflow for the Gabriel Thiazole Synthesis.

Table 3: Example of Gabriel Synthesis

| Acylamino-ketone | Reagent | Conditions | Product | Reference |

|---|

| N-(2-oxopropyl)acetamide | Phosphorus pentasulfide | Heating | 2,5-Dimethylthiazole |[3] |

Conclusion

The synthesis of thiazole derivatives is a rich and well-developed field, dominated by robust and versatile methods like the Hantzsch, Cook-Heilbron, and Gabriel syntheses. The Hantzsch synthesis remains the most prominent method for generating a wide variety of substituted thiazoles. The Cook-Heilbron method provides a crucial pathway to 5-aminothiazoles, while the Gabriel synthesis is effective for 2,5-disubstituted derivatives. These classical methods, complemented by modern advancements, provide chemists with a powerful toolkit for accessing the thiazole scaffold. Given the vast pharmacological importance of thiazole-containing molecules, the continued development and application of these synthetic strategies are essential for the discovery of new therapeutic agents.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]